Bromoxynil octanoate

Description

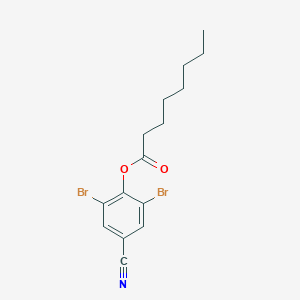

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKWXTIYGWPGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br2NO2 | |

| Record name | BROMOXYNIL OCTANOATE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023932 | |

| Record name | Bromoxynil octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoxynil octanoate, [solid] appears as a solid. Used as a selective contact herbicide., Solid; [Merck Index] Nearly white crystalline solid; [MSDSonline] | |

| Record name | BROMOXYNIL OCTANOATE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil octanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

102 °F, 39 °C (TCC) | |

| Record name | BROMOXYNIL OCTANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.08 mg/L at 25 °C, In chloroform 800, xylene, dimethylformamide 700, ethyl acetate 620, cyclohexanone 550, carbon tetrachloride 500, n-propanol 120, acetone, ethanol 100 (all in g/L 20-25 °C) | |

| Record name | BROMOXYNIL OCTANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000048 [mmHg], 0.64 mPa (4.8X10-6 mm Hg) at 25 °C | |

| Record name | Bromoxynil octanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOXYNIL OCTANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream, waxy solid, Clear, amber waxy solid | |

CAS No. |

1689-99-2 | |

| Record name | BROMOXYNIL OCTANOATE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoxynil octanoate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,6-dibromo-4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoxynil octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-cyanophenyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOXYNIL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HL5XAW9SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOXYNIL OCTANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-46 °C | |

| Record name | BROMOXYNIL OCTANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromoxynil Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil (B128292) octanoate (B1194180) is a selective contact herbicide notable for its post-emergence control of broadleaf weeds. Its efficacy stems from a dual mechanism of action primarily targeting fundamental energy conversion processes within the plant. This technical guide provides a comprehensive overview of the molecular mechanisms of Bromoxynil octanoate, with a focus on its roles as a photosystem II inhibitor and an uncoupler of oxidative phosphorylation. Detailed experimental protocols for assessing these mechanisms, along with relevant quantitative data, are presented to facilitate further research and development in this area.

Introduction

This compound is a member of the hydroxybenzonitrile class of herbicides. It is a pro-herbicide, meaning it is converted into its active form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), within the target organism through hydrolysis of the octanoate ester. This conversion is a critical step in its herbicidal activity. The lipophilic nature of the octanoate ester facilitates its penetration through the waxy cuticle of plant leaves. Once inside the plant, esterases rapidly cleave the ester bond, releasing the biologically active bromoxynil phenol.[1][2]

The primary herbicidal action of bromoxynil is twofold: the inhibition of photosynthetic electron transport at photosystem II (PSII) and the uncoupling of oxidative phosphorylation in mitochondria.[3][4] These actions effectively shut down the plant's ability to produce energy in the form of ATP and reducing equivalents (NADPH), leading to rapid cellular damage and death.

Dual Mechanism of Action

Inhibition of Photosystem II

The principal mode of action for bromoxynil is the disruption of photosynthesis.[4] Specifically, it inhibits the electron transport chain within photosystem II, a key protein complex in the thylakoid membranes of chloroplasts.

Signaling Pathway:

Bromoxynil acts by binding to the D1 protein of the PSII complex.[5][6] This protein contains the binding niche for the secondary electron acceptor, plastoquinone (B1678516) (QB). By competitively binding to the QB site, bromoxynil displaces the native plastoquinone molecule.[7] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. The interruption of this electron flow halts the linear electron transport chain, thereby inhibiting the production of ATP and NADPH necessary for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.[7] Molecular docking studies suggest that bromoxynil interacts with amino acid residues within the QB binding pocket, such as histidine 215.[8]

References

- 1. ableweb.org [ableweb.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 5. snabbiology.co.uk [snabbiology.co.uk]

- 6. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bromoxynil Octanoate in the Inhibition of Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil (B128292) octanoate (B1194180) is a widely utilized post-emergence herbicide effective against a broad spectrum of broadleaf weeds. Its primary mode of action is the potent inhibition of photosynthesis. This technical guide provides an in-depth examination of the molecular mechanisms underlying this inhibition, focusing on its interaction with Photosystem II (PSII). This document summarizes key quantitative data on its efficacy, details relevant experimental protocols for its study, and presents visual representations of the involved biochemical pathways and experimental workflows.

Introduction

Bromoxynil octanoate is a nitrile herbicide that acts as a selective, contact herbicide with some systemic activity.[1] It is the octanoate ester of bromoxynil, a formulation that enhances its lipophilicity, thereby improving its uptake through the waxy cuticle of plant leaves.[1] Following absorption, it is rapidly hydrolyzed to the active bromoxynil phenol. The herbicidal effects, characterized by chlorosis and desiccation, typically become visible within four to seven days of application.[2] This guide delves into the core of its herbicidal activity: the disruption of the photosynthetic electron transport chain.

Mechanism of Action: Inhibition of Photosystem II

The primary target of bromoxynil is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.[2] Bromoxynil acts as a potent inhibitor of the photosynthetic electron transport chain at this site.

Specifically, bromoxynil binds to the D1 protein subunit of the PSII reaction center.[3] This binding occurs at the Q(_B) binding site, where it competitively displaces plastoquinone, the native electron acceptor.[3] By occupying this site, bromoxynil effectively blocks the transfer of electrons from the primary quinone acceptor, Q(_A), to Q(_B). This interruption of the electron flow halts the entire photosynthetic process, leading to a rapid buildup of highly reactive oxygen species and subsequent cellular damage and death.[4]

In addition to its role as a PSII inhibitor, bromoxynil also acts as an uncoupler of oxidative phosphorylation in the mitochondria, further disrupting the energy metabolism of the weed.[5]

Quantitative Data Summary

The inhibitory efficacy of this compound can be quantified using various parameters, most notably the half-maximal inhibitory concentration (IC50). The following table summarizes available quantitative data on the effect of this compound on different plant species.

| Species | Parameter | Value | Reference |

| Duckweed (Lemna gibba) | 5-day IC50 | 250 µg/L | [6] |

| Sunflower (Helianthus annuus) | Concentration impairing photosynthetic activity (exposed leaves) | > 0.265 µg/m³ (24h exposure) | [7] |

| Sunflower (Helianthus annuus) | Concentration impairing photosynthetic activity (leaves developed after exposure) | > 0.780 µg/m³ (24h exposure) | [7] |

Detailed Experimental Protocols

The investigation of this compound's effect on photosynthesis typically involves two key experimental approaches: chlorophyll (B73375) fluorescence analysis and measurement of oxygen evolution.

Chlorophyll a Fluorescence Measurement (OJIP Transient Analysis)

This non-invasive technique provides detailed information about the status of PSII and the electron transport chain.

Objective: To assess the impact of this compound on the photochemical efficiency of PSII.

Materials:

-

Handy-PEA fluorometer

-

Leaf clips

-

Weed species of interest (e.g., Xanthium strumarium)[8]

-

This compound solutions of varying concentrations

-

Spraying equipment

Protocol:

-

Plant Growth and Treatment: Cultivate the weed species under controlled greenhouse conditions. Apply different concentrations of this compound via foliar spray. Include a control group sprayed only with the solvent.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes using the provided leaf clips. This ensures all PSII reaction centers are open.[8]

-

Fluorescence Measurement:

-

Attach the fluorometer sensor to the dark-adapted leaf clip.

-

Apply a saturating pulse of light (typically around 3000 µmol photons m⁻² s⁻¹) for 1 second to induce the polyphasic fluorescence rise (OJIP transient).

-

Record the fluorescence signal. Measurements should be taken at various time points post-treatment (e.g., 12, 36, 60, and 84 hours).[8]

-

-

Data Analysis:

-

Extract key fluorescence parameters from the OJIP curve, including:

-

F₀ (Minimum fluorescence): Fluorescence level when all PSII reaction centers are open.

-

Fₘ (Maximum fluorescence): Fluorescence level when all PSII reaction centers are closed.

-

Fᵥ (Variable fluorescence): Fₘ - F₀.

-

Fᵥ/Fₘ (Maximum quantum yield of PSII): A key indicator of PSII efficiency.

-

OJIP transient shape: Changes in the J, I, and P steps of the curve can indicate specific sites of inhibition in the electron transport chain.[8]

-

-

Calculate the relative variable fluorescence (Vₜ) as Vₜ = (Fₜ - F₀) / (Fₘ - F₀) to analyze the shape of the induction curve.[8]

-

Measurement of Photosynthetic Oxygen Evolution

This method directly quantifies the rate of oxygen production, a direct product of the water-splitting activity of PSII.

Objective: To measure the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution in isolated thylakoids.

Materials:

-

Spinach leaves or leaves from the target weed species

-

Isolation buffer (e.g., containing sorbitol, HEPES-KOH, MgCl₂, EDTA)

-

Centrifuge

-

Oxygen electrode (e.g., Clark-type)

-

Light source

-

Potassium ferricyanide (B76249) (as an artificial electron acceptor)

-

This compound solutions of varying concentrations

Protocol:

-

Thylakoid Isolation:

-

Homogenize fresh leaf tissue in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed to pellet the chloroplasts.

-

Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at a higher speed to pellet the thylakoids.

-

Resuspend the thylakoid pellet in a suitable assay buffer.[9]

-

-

Oxygen Evolution Measurement:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add a known concentration of isolated thylakoids to the electrode chamber containing the assay buffer and an artificial electron acceptor like potassium ferricyanide.[10]

-

Measure the baseline rate of oxygen consumption in the dark.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Introduce different concentrations of this compound into the chamber and measure the corresponding inhibition of oxygen evolution.

-

-

Data Analysis:

-

Calculate the rate of oxygen evolution as µmol O₂ / (mg chlorophyll * hour).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: this compound binds to the D1 protein at the QB site in PSII, blocking electron flow.

Caption: Workflow for assessing herbicide impact on PSII using chlorophyll fluorescence.

Caption: Causal chain from herbicide application to weed mortality.

Conclusion

This compound remains a critical tool in weed management due to its effective and rapid inhibition of photosynthesis. A thorough understanding of its mechanism of action at the molecular level, particularly its interaction with the D1 protein of Photosystem II, is essential for its optimal use and for the development of new herbicidal compounds. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify its effects and further investigate the intricacies of photosystem inhibition. The continued study of such herbicides is paramount for advancing agricultural productivity and developing sustainable weed control strategies.

References

- 1. Bromoxynil-octanoate [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 4. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccme.ca [ccme.ca]

- 7. researchgate.net [researchgate.net]

- 8. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements | MDPI [mdpi.com]

- 9. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfu.ca [sfu.ca]

Chemical and physical properties of Bromoxynil octanoate for research purposes.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Bromoxynil octanoate (B1194180), a widely used herbicide. The information is intended to support research and development activities by providing key data, experimental methodologies, and insights into its mechanism of action.

Chemical and Physical Properties

Bromoxynil octanoate (CAS Registry Number: 1689-99-2) is the octanoate ester of bromoxynil.[1] It is a cream-colored, waxy solid with a characteristic odor.[1] The addition of the octanoate ester group increases its lipophilicity compared to the parent compound, bromoxynil. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2,6-dibromo-4-cyanophenyl) octanoate | [1] |

| Molecular Formula | C₁₅H₁₇Br₂NO₂ | [1][2] |

| Molecular Weight | 403.11 g/mol | |

| Appearance | Cream, waxy solid | |

| Melting Point | 45-46 °C | |

| Boiling Point | 424.6 ± 45.0 °C (Predicted) | |

| Water Solubility | 0.08 mg/L at 25 °C | |

| Vapor Pressure | 4.8 x 10⁻⁶ mm Hg | |

| Octanol-Water Partition Coefficient (log Kow) | 5.4 | |

| Henry's Law Constant | 3.2 x 10⁻⁵ atm·m³/mol (Estimated) | |

| Stability | Susceptible to hydrolysis by acids and alkalis. Stable to sunlight and at its melting point. | |

| Hydrolysis Half-life (DT₅₀) | 11 days (pH 7), 1.7 days (pH 9) | |

| Aqueous Photolysis Half-life (DT₅₀) | 4-5 hours |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for research and regulatory purposes. The following sections detail standardized experimental protocols for key properties.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (45-46 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure substance, this range is typically narrow.

Determination of Water Solubility (Flask Method - OECD 105)

The flask method is suitable for substances with a water solubility greater than 10⁻² g/L. Given that the solubility of this compound is very low (0.08 mg/L), the column elution method described in OECD 105 would be more appropriate. However, for general guidance, the flask method is outlined here.

Principle: A supersaturated solution of the substance in water is prepared at a temperature higher than the test temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the aqueous phase is then determined.

Apparatus:

-

Constant temperature water bath

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-ECD)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of distilled water.

-

Stopper the flask and place it in a constant temperature bath set at the desired test temperature (e.g., 25 °C).

-

Stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary tests may be needed to determine the equilibration time.

-

After equilibration, allow the mixture to stand for a period to let undissolved material settle. If necessary, centrifuge the sample to aid separation.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a membrane filter that does not adsorb the test substance.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Determination of Vapor Pressure (Gas Saturation Method - OECD 104)

The gas saturation method is suitable for determining the vapor pressure of substances with low volatility.

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Apparatus:

-

Constant temperature bath

-

Saturation column or vessel containing the test substance on a solid support

-

Inert gas supply (e.g., nitrogen or argon) with flow control

-

Trapping system to collect the vaporized substance (e.g., sorbent tubes)

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

The test substance is coated onto a solid support (e.g., glass beads or silica) and packed into a saturation column.

-

The column is placed in a constant temperature bath.

-

A controlled flow of inert gas is passed through the column for a measured period.

-

The vaporized this compound is collected in a trapping system.

-

The amount of substance collected in the trap is quantified using a suitable analytical method.

-

The vapor pressure (P) is calculated using the equation: P = (m/V) * (RT/M), where m is the mass of the substance, V is the volume of gas passed, R is the ideal gas constant, T is the absolute temperature, and M is the molecular weight of the substance.

Determination of Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This method is used to determine the lipophilicity of a substance.

Principle: The substance is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the substance in each phase is measured. The partition coefficient (Kow) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-ECD)

Procedure:

-

n-Octanol and water are mutually saturated before the experiment by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

A known volume of the other phase is added to a separatory funnel or centrifuge tube.

-

The mixture is shaken vigorously for a set period to allow for partitioning and equilibration.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the n-octanol and water layers.

-

The concentration of this compound in each aliquot is determined using a suitable analytical method.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

Analytical Determination by High-Performance Liquid Chromatography (HPLC) (Based on NIOSH Method 5010)

This method is for the simultaneous determination of Bromoxynil and this compound.

Principle: The analytes are separated by reverse-phase HPLC and detected by a UV detector.

Apparatus and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reverse-phase C18 column (e.g., µ-Bondapack C18, 25 cm x 4.6 mm ID)

-

Acetonitrile (HPLC grade)

-

Water (distilled, deionized)

-

Bromoxynil and this compound analytical standards

Sample Preparation (for air samples as an example):

-

Collect the sample on a PTFE membrane filter.

-

Transfer the filter to a vial and add 3.0 mL of acetonitrile.

-

Desorb for 60 minutes with occasional swirling.

-

Filter an aliquot through a syringe filter into a sample vial.

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile/water gradient. An example gradient could be: 50% acetonitrile/50% water for 10 min, then a 10 min gradient to 100% acetonitrile, hold for 10 min, then a 2 min gradient back to 50% acetonitrile/50% water, and hold for 15 min.

-

Flow Rate: 1 mL/min

-

Injection Volume: 100 µL

-

Detection: UV at 254 nm

Calibration and Quantification:

-

Prepare a series of calibration standards of Bromoxynil and this compound in acetonitrile.

-

Inject the standards and the samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Mechanism of Action and Metabolic Pathway

This compound exerts its herbicidal activity through two primary mechanisms: inhibition of photosynthesis at photosystem II and uncoupling of oxidative phosphorylation. In biological systems, it is rapidly metabolized to its active form, bromoxynil.

Inhibition of Photosystem II

As a nitrile herbicide, Bromoxynil (the active metabolite) belongs to the C3 group of Photosystem II (PSII) inhibitors. It disrupts the photosynthetic electron transport chain in plants.

References

Environmental Fate and Degradation of Bromoxynil Octanoate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) octanoate (B1194180) is a selective, post-emergence herbicide used for the control of broadleaf weeds. Its environmental fate, particularly in soil, is of significant interest to ensure its safe and effective use. This technical guide provides an in-depth overview of the degradation pathways of bromoxynil octanoate in the soil environment, summarizes key quantitative data, and outlines typical experimental protocols for its study.

Primary Degradation Pathway in Soil

The degradation of this compound in soil is a multi-step process initiated by rapid hydrolysis, followed by microbial degradation. The primary pathway involves the following key transformations:

-

Hydrolysis: this compound is rapidly hydrolyzed at the ester linkage to form its more biologically active and mobile counterpart, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), and octanoic acid. This initial step is crucial as it releases the active herbicidal compound.

-

Metabolism of Bromoxynil: Following hydrolysis, bromoxynil undergoes further microbial degradation. A key metabolic step is the hydrolysis of the nitrile group to a carboxylic acid, forming 3,5-dibromo-4-hydroxybenzoic acid.[1][2]

-

Debromination: Subsequent degradation often involves the reductive debromination of the aromatic ring. For instance, 3,5-dibromo-4-hydroxybenzoic acid can be debrominated to form 3-bromo-4-hydroxybenzoic acid.

-

Mineralization: Ultimately, the aromatic ring of bromoxynil can be cleaved, leading to the mineralization of the compound to carbon dioxide (CO2).[2][3]

-

Bound Residue Formation: A significant portion of the applied bromoxynil and its metabolites can become incorporated into the soil organic matter, forming non-extractable or "bound" residues.[3]

Quantitative Data on Degradation

The rate of this compound and bromoxynil degradation in soil is influenced by various factors, including soil type, organic matter content, microbial activity, temperature, and moisture.

| Parameter | Value | Soil Type/Conditions | Reference |

| This compound Half-Life (DT50) | 2.2 - 4.2 days | Field conditions | |

| Bromoxynil Half-Life (DT50) | < 1 day | Dundee silt loam | |

| 4.12 days | Not specified | ||

| 6.4 days (first application) | Not specified | ||

| 4.9 days (third application) | Not specified | ||

| Mineralization of Bromoxynil | 38.5% (cumulative) | Dundee silt loam | |

| 42% in 60 days | Agricultural soil | ||

| Bound Residue Formation of Bromoxynil | 46.5% (cumulative) | Dundee silt loam | |

| 52% after 60 days | Agricultural soil | ||

| Bromoxynil Sorption (Kd) | 0.7 - 1.4 L/kg | Dundee silt loam (positively correlated with soil organic carbon) |

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory incubation studies followed by chemical analysis. The following outlines a general experimental workflow.

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

Objective: To determine the rate and route of degradation of [¹⁴C]-bromoxynil octanoate in soil under aerobic conditions.

Materials:

-

Test Soil: Characterized with respect to texture, pH, organic carbon content, and microbial biomass.

-

[¹⁴C]-Bromoxynil Octanoate: Labeled in a stable position of the molecule (e.g., uniformly in the phenyl ring).

-

Incubation System: Flow-through or static biometer flasks capable of trapping volatile organics and ¹⁴CO₂.

-

Analytical Standards: this compound, bromoxynil, 3,5-dibromo-4-hydroxybenzoic acid, and other potential metabolites.

-

Solvents: Acetonitrile (B52724), methanol, water (HPLC grade).

-

Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD), Liquid Scintillation Counter (LSC).

Procedure:

-

Soil Preparation: Fresh soil is sieved (e.g., 2 mm) and its moisture content adjusted to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Application of Test Substance: A solution of [¹⁴C]-bromoxynil octanoate is applied to the soil samples to achieve the desired concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C). A continuous flow of humidified air is passed through the incubation vessels.

-

Trapping of Volatiles: The effluent air is passed through traps containing a suitable sorbent for organic volatiles and a solution (e.g., potassium hydroxide (B78521) or sodium hydroxide) to capture ¹⁴CO₂.

-

Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction:

-

Soil samples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Extraction is typically performed by shaking or sonication, followed by centrifugation.

-

The extraction is repeated multiple times to ensure maximum recovery of residues.

-

-

Analysis:

-

The radioactivity in the soil extracts, trapping solutions, and the extracted soil (for non-extractable residues) is quantified by LSC.

-

The extracts are analyzed by HPLC-MS/MS or GC-ECD to identify and quantify the parent compound and its transformation products.

-

-

Determination of Non-Extractable Residues: The extracted soil is combusted to determine the amount of ¹⁴C remaining as bound residues.

Analytical Method for Bromoxynil and Metabolites

Instrumentation:

-

HPLC-MS/MS: A common technique for the simultaneous determination of bromoxynil and its more polar metabolites.

-

GC-ECD: Suitable for the analysis of the more volatile this compound and can also be used for bromoxynil after derivatization.

Sample Preparation for HPLC-MS/MS:

-

Extraction: A representative soil sample (e.g., 10 g) is extracted with 20 mL of acetonitrile by shaking for 30 minutes.

-

Salting Out: Sodium chloride and magnesium sulfate (B86663) are added to the extract to induce phase separation.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer.

-

Clean-up (Dispersive SPE): An aliquot of the acetonitrile extract is cleaned up using a mixture of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.

-

Analysis: The final extract is filtered and injected into the HPLC-MS/MS system.

Visualizations

Caption: Degradation pathway of this compound in soil.

Caption: Experimental workflow for a soil degradation study.

References

Toxicological Profile of Bromoxynil Octanoate on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) octanoate (B1194180) is a post-emergence nitrile herbicide used to control annual broadleaf weeds.[1] Its mode of action is the inhibition of photosynthesis.[1] While effective in its agricultural application, it is crucial to understand its toxicological impact on non-target organisms to assess its environmental risk. This technical guide provides a comprehensive overview of the toxicological profile of bromoxynil octanoate on a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and mammals. The information is presented through structured data tables, detailed experimental protocols based on internationally recognized guidelines, and visualizations of key pathways and workflows.

Environmental Fate and Metabolism

This compound is the ester of bromoxynil. In the environment, it rapidly hydrolyzes to its active form, bromoxynil phenol (B47542).[2][3] The hydrolysis half-life of this compound is dependent on pH, ranging from 1.7 to 34.1 days.[4] It is also subject to photolysis, with a half-life of 4 to 5 hours in aqueous solutions. Due to its rapid degradation, this compound is not expected to persist in surface waters or bioaccumulate in fish. In soil, it is also non-persistent, with a typical half-life of about 7 days due to microbial and photodegradation.

In mammals, this compound is rapidly and almost completely converted to bromoxynil phenol through ester hydrolysis. The phenol metabolite is then excreted primarily in the urine and feces, with 75-90% cleared within 7 days in rats. There is no significant bioaccumulation in mammals.

Toxicological Profile

The toxicity of this compound to non-target organisms varies significantly across different species and taxonomic groups. The following sections summarize the available quantitative data.

Aquatic Organisms

This compound is classified as highly to very highly toxic to aquatic organisms.

Table 1: Acute Toxicity of this compound to Fish

| Species | Endpoint (96-hour) | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.05 - 0.1 | |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 0.053 | |

| Fathead Minnow (Pimephales promelas) | NOEC (21-day) | 0.009 | |

| Fathead Minnow (Pimephales promelas) | LOEC (35-day) | 0.0057 |

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48-hour EC50 | 0.041 - 0.161 | |

| Daphnia pulex | 48-hour EC50 | 0.011 | |

| Daphnia magna | 21-day NOEC | 0.0025 | |

| Daphnia magna | 21-day LOEC | 0.0059 |

Table 3: Toxicity of this compound to Aquatic Plants

| Species | Endpoint | Value (mg/L) | Reference |

| Lemna gibba (Duckweed) | 5-day IC50 | 0.250 | |

| Navicula pelliculosa (Diatom) | EC50 | 0.051 |

Terrestrial Organisms

Table 4: Acute Toxicity of this compound to Birds

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 148 | |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | 2050 |

Table 5: Acute Toxicity of this compound to Mammals

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Rat (female) | Acute Oral LD50 | 238 | |

| Rat (male) | Acute Oral LD50 | 400 |

Table 6: Acute Toxicity of this compound to Honeybees

| Species | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee (Apis mellifera) | 48-hour Topical LD50 | 2 |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

-

Test Design: Fish are exposed to at least five geometrically spaced concentrations of the test substance and a control. A limit test at 100 mg/L may be performed if low toxicity is expected.

-

Exposure Period: 96 hours.

-

Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50, the concentration that is lethal to 50% of the test fish, is calculated using statistical methods.

References

An In-Depth Technical Guide to the Hydrolysis of Bromoxynil Octanoate to Bromoxynil Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Bromoxynil octanoate (B1194180) to its active phenolic form, Bromoxynil. The document details the chemical transformation, kinetic data, and experimental protocols relevant to researchers in the fields of agrochemistry, environmental science, and drug metabolism.

Introduction

Bromoxynil octanoate is a widely used herbicide that, upon environmental or biological interaction, undergoes hydrolysis to form Bromoxynil phenol (B47542), the primary active compound responsible for its herbicidal activity. Understanding the kinetics and mechanisms of this hydrolysis is crucial for assessing its environmental fate, biological efficacy, and potential toxicological implications. This guide summarizes the key quantitative data, outlines detailed experimental methodologies for studying this reaction, and provides visual representations of the chemical processes involved.

Chemical Structures and Reaction

The hydrolysis of this compound involves the cleavage of the ester bond, yielding Bromoxynil phenol and octanoic acid.

This compound is chemically known as 2,6-dibromo-4-cyanophenyl octanoate.[1] Its molecular formula is C₁₅H₁₇Br₂NO₂.

Bromoxynil phenol , the active herbicide, is 3,5-dibromo-4-hydroxybenzonitrile.[2] Its molecular formula is C₇H₃Br₂NO.

The overall hydrolysis reaction is depicted below:

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolites of Bromoxynil (B128292) octanoate (B1194180) in terrestrial and aquatic environments. It includes quantitative data on degradation rates, detailed experimental protocols for metabolite analysis, and diagrams illustrating the key transformation pathways and analytical workflows.

Introduction

Bromoxynil octanoate is a widely used post-emergence herbicide for the control of annual broadleaf weeds.[1][2] As an ester, it is rapidly transformed in the environment into its more biologically active form, bromoxynil phenol (B47542), and subsequently into other metabolites.[3][4][5] Understanding the fate and primary metabolites of this compound is crucial for assessing its environmental impact and ensuring regulatory compliance. The primary route of degradation begins with the hydrolysis of the octanoate ester to form bromoxynil phenol.[3][4][5] This is followed by the transformation of bromoxynil phenol into metabolites such as 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide.[3]

Degradation Pathway of this compound

The degradation of this compound in both terrestrial and aquatic systems follows a well-defined pathway. The initial and most rapid step is the cleavage of the ester bond, yielding bromoxynil phenol.[3][6] This hydrolysis can be both biotic and abiotic. Subsequently, the nitrile group of bromoxynil phenol is hydrolyzed, leading to the formation of 3,5-dibromo-4-hydroxybenzoic acid (DBHA) and 3,5-dibromo-4-hydroxybenzamide.[3][6] Further degradation can occur through reductive dehalogenation, ultimately breaking down the aromatic ring.[1]

Quantitative Data on Metabolite Formation and Degradation

The degradation of this compound and its primary metabolites is influenced by environmental conditions such as pH, temperature, and microbial activity. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Half-lives in Terrestrial Environments

| Compound | Soil Type | Half-life (DT50) | Conditions | Reference |

| This compound | Sandy Loam | < 1 day | Aerobic | |

| This compound | Not Specified | 2 days | Aerobic | [7] |

| Bromoxynil phenol | Not Specified | 0.60 days (geomean) | Aerobic | |

| 3,5-dibromo-4-hydroxybenzoic acid | Not Specified | 0.61 days | Aerobic | |

| 3,5-dibromo-4-hydroxybenzamide | Not Specified | 0.39 days | Aerobic |

Table 2: Degradation Half-lives in Aquatic Environments

| Compound | System | Half-life (DT50) | Conditions | Reference |

| This compound | Water | 1.7 days | pH 9 | [3] |

| This compound | Water | 11 days | pH 7 | [3] |

| This compound | Water | 1.8 - 6.5 days | pH dependent | |

| This compound | Water | 0.6 days | Aerobic | [7] |

| This compound | Water | 1.4 - 17 days | Photolysis | |

| Bromoxynil phenol | Water | 1.7 - 34.1 days | Hydrolysis, pH 5-9 | [8] |

| Bromoxynil phenol | Prairie Wetland Ponds | 9 - 17 days | Field | [8] |

Experimental Protocols

Accurate identification and quantification of this compound and its metabolites require robust analytical methods. Below are generalized protocols for sample preparation and analysis.

Protocol 1: Soil Sample Extraction and Analysis for Bromoxynil Metabolites

This protocol outlines a common procedure for extracting bromoxynil and its metabolites from soil samples for analysis by High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation :

-

Collect soil samples from the desired depth and homogenize.

-

Weigh 10-50 g of soil into a centrifuge tube.

-

Fortify with a known concentration of an analytical standard for recovery assessment if necessary.

-

-

Extraction :

-

Add an appropriate volume of extraction solvent (e.g., acetonitrile (B52724)/water mixture) to the soil sample.

-

Shake vigorously for a specified time (e.g., 30-60 minutes) on a mechanical shaker.

-

Centrifuge the sample to separate the soil from the solvent.

-

Collect the supernatant. Repeat the extraction process on the soil pellet for exhaustive extraction.

-

-

Clean-up (optional) :

-

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.

-

-

Analysis :

-

Concentrate the extracted sample under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C18 column and a UV or mass spectrometry (MS) detector.[9]

-

Protocol 2: Analytical Method for Water Samples

This protocol is a generalized method for the determination of bromoxynil in water samples, adapted from EPA Method 1661.[10]

-

Sample Collection and Preservation :

-

Collect water samples in clean glass containers.

-

Preserve samples by adjusting the pH and storing them at a low temperature (e.g., 4°C) to minimize degradation.

-

-

Direct Injection :

-

For relatively clean water samples, direct injection into the HPLC system may be possible.

-

A 40-µL aliquot of the sample is injected into the HPLC.[10]

-

-

Chromatographic Conditions :

-

Identification and Quantification :

Conclusion

This compound undergoes rapid primary metabolism in both terrestrial and aquatic environments, primarily through hydrolysis to bromoxynil phenol. Subsequent degradation leads to the formation of polar metabolites, which are then further broken down. The rate of these transformations is dependent on various environmental factors. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists involved in the study of this herbicide's environmental fate.

References

- 1. Bromoxynil - Wikipedia [en.wikipedia.org]

- 2. ccme.ca [ccme.ca]

- 3. This compound | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]

- 6. Degradation of this compound by strain Acinetobacter sp. XB2 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. ccme.ca [ccme.ca]

- 9. benchchem.com [benchchem.com]

- 10. epa.gov [epa.gov]

Technical Guide: Adsorption and Desorption Behavior of Bromoxynil Octanoate in Soil

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoxynil (B128292) octanoate (B1194180) is a lipophilic herbicide that exhibits strong adsorption to soil particles, primarily driven by its interaction with soil organic matter. This strong binding is indicated by high organic carbon-water (B12546825) partition coefficient (Koc) values, which suggest very low mobility in soil environments. However, the environmental fate of bromoxynil octanoate is predominantly governed by its rapid hydrolysis to the more mobile and active metabolite, bromoxynil. This technical guide provides a comprehensive overview of the core concepts of adsorption and desorption, summarizes the available quantitative data for this compound, details the standard experimental methodology for assessing soil sorption, and illustrates the key factors and workflows involved. Understanding these dynamics is crucial for accurately predicting the transport, bioavailability, and ultimate environmental impact of this herbicide.

Introduction to this compound

This compound is a selective contact herbicide used for post-emergence control of annual broad-leaved weeds in various crops[1]. It belongs to the benzonitrile (B105546) class of herbicides and functions by inhibiting photosynthesis[1]. As an ester, this compound is a pro-herbicide that is rapidly converted to its biologically active acid form, bromoxynil, after application. A critical aspect of its environmental behavior is its rapid degradation in soil and water, primarily through hydrolysis, with reported half-lives of just a few days[2][3]. While its inherent chemical properties suggest strong adsorption, this rapid transformation means that the long-term mobility and fate in soil are largely determined by the characteristics of the bromoxynil metabolite.

Core Concepts in Soil Sorption

The interaction between a pesticide and soil is quantified using several key coefficients that describe the partitioning between the soil (solid phase) and the soil water (solution phase). These coefficients are fundamental inputs for environmental fate and transport models[4].

-

Distribution Coefficient (Kd): This coefficient represents the ratio of the concentration of the chemical adsorbed by the soil to the concentration remaining in the solution at equilibrium. It is a simple, direct measure of sorption for a specific pesticide on a specific soil under particular conditions[4].

-

Formula:Kd = Concentration in Soil / Concentration in Water

-

-

Freundlich Adsorption Coefficient (Kf): The Freundlich isotherm is often used to describe non-linear adsorption behavior. The Kf value is an indicator of adsorption capacity[4].

-

Organic Carbon-Water Partition Coefficient (Koc): For non-polar organic chemicals like this compound, adsorption is primarily to soil organic matter. The Koc normalizes the Kd value to the fraction of organic carbon (foc) in the soil, providing a more universal measure of a chemical's tendency to adsorb that can be compared across different soil types[4]. A high Koc value indicates strong adsorption and low mobility[4].

-

Formula:Koc = (Kd / foc) or Koc = (Kd * 100) / % Organic Carbon

-

Factors Influencing Adsorption and Desorption

The extent of this compound adsorption is not static; it is influenced by a combination of soil characteristics, pesticide properties, and environmental conditions[5][6][7].

-

Soil Properties:

-

Organic Matter: This is the most significant factor for a non-polar compound like this compound. Its high lipophilicity (fat-loving nature) causes it to partition readily from the aqueous phase into the soil's organic carbon matrix[5][8].

-

Clay Content and Type: Clay minerals provide a large surface area for potential adsorption, though this is a more dominant mechanism for polar or charged pesticides.

-

Soil pH: While less critical for the non-ionizable octanoate ester, soil pH significantly affects the charge of its primary metabolite, bromoxynil, and thus its subsequent adsorption behavior[8].

-

-

Pesticide Properties:

-

Lipophilicity (Hydrophobicity): this compound has very low water solubility (0.08 mg/L) and a high affinity for organic solvents, leading to strong partitioning into soil organic matter[9].

-

Chemical Stability: The rapid hydrolysis of the ester linkage to form bromoxynil is the most critical property governing its overall fate. The resulting metabolite, bromoxynil, is more water-soluble (130 mg/L) and has a much lower Koc, making it more mobile[9].

-

Quantitative Sorption Data

Quantitative data for the adsorption of this compound itself is limited in publicly available literature, largely because scientific focus shifts quickly to its more persistent and mobile metabolite, bromoxynil. The available data shows a wide range in Koc values, highlighting the difference between estimated values and specific experimental results.

| Compound | Parameter | Value | Soil Characteristics / Conditions | Source |

| This compound | Koc | ~21,000 mL/g | Estimated value, suggests immobility. | [10] |

| This compound | Koc | 10,000 mL/g | - | [9] |

| This compound | Kd | 7 mL/g | Soil with 1.2% organic matter. | [10] |

| This compound | Koc | 1,003 mL/g | Calculated from Kd in soil with 1.2% organic matter. | [10] |

| Bromoxynil (Metabolite) | Koc | 190 mL/g | Indicates significantly higher mobility than the parent ester. | [9] |

Standard Experimental Protocol: Batch Equilibrium Method (OECD 106)

The standard procedure for determining the adsorption and desorption coefficients of chemicals in soil is the Batch Equilibrium Method, as outlined in OECD Guideline 106[11][12]. This method measures the distribution of a chemical between the soil and an aqueous solution after they have reached equilibrium.

Detailed Methodology

-

Soil Preparation:

-

Select and collect representative soil samples from the desired locations. A minimum of five different soil types is recommended to cover a range of properties (e.g., organic carbon, pH, texture)[13].

-

Air-dry the soils and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Characterize each soil for key properties: pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity (CEC).

-

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile)[14].

-

Prepare a series of aqueous working solutions by spiking the stock solution into a 0.01 M CaCl₂ solution. The calcium chloride solution mimics the ionic strength of natural soil water and helps flocculate soil colloids during centrifugation.

-

A preliminary test is run to determine the optimal soil-to-solution ratio and the time required to reach equilibrium[13][15].

-

-

Adsorption Phase:

-

Weigh a specific amount of dry soil into centrifuge tubes.

-

Add a known volume of a working pesticide solution to each tube. Include control samples (no soil) to check for adsorption to the container walls and control samples (no pesticide) to check for interfering substances from the soil[15].

-

Seal the tubes and place them on a laboratory shaker. Agitate at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time (typically 24-48 hours).

-

-

Phase Separation and Analysis:

-

After shaking, separate the solid and liquid phases by centrifugation at high speed until a clear supernatant is obtained.

-

Carefully remove an aliquot of the supernatant (the aqueous phase).

-

Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with ECD or MS detection[2][16].

-

-

Desorption Phase (Optional):

-

To study desorption, decant the remaining supernatant from the centrifuge tubes after the adsorption phase.

-

Add a fresh volume of 0.01 M CaCl₂ solution (without pesticide) to the soil pellet.

-

Resuspend the soil and shake again for the same equilibration period.

-

Centrifuge and analyze the supernatant for the amount of this compound that has desorbed from the soil. This can be repeated for multiple desorption steps.

-

-

Data Calculation:

-

The amount of pesticide adsorbed to the soil is calculated by subtracting the amount measured in the supernatant at equilibrium from the initial amount added to the system[15].

-

The Kd and Koc values are then calculated using the formulas described in Section 2.0.

-

Dominant Environmental Processes and Conclusion

While this compound possesses the physicochemical characteristics for strong soil adsorption, its behavior in the environment is a dynamic process where sorption competes with rapid degradation.

-

Initial Adsorption: Upon application, this compound is expected to rapidly partition from water to soil organic matter. This initial binding limits its immediate potential for leaching or surface runoff.

-

Rapid Hydrolysis: In soil and water, the ester is quickly hydrolyzed to bromoxynil[3][10]. This process is often the rate-limiting step for its removal from the environment.

-

Metabolite Fate: The resulting bromoxynil metabolite is more water-soluble and has a significantly lower Koc value, making it more mobile and bioavailable than the parent compound[9]. Therefore, any risk assessment for groundwater contamination must primarily consider the properties of bromoxynil.

References

- 1. Bromoxynil-octanoate [sitem.herts.ac.uk]

- 2. Determination of this compound in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. canada.ca [canada.ca]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. journalirjpac.com [journalirjpac.com]

- 6. Factors influencing soil adsorption and bioactivity of pesticides (1973) | Russell S. Adams | 87 Citations [scispace.com]

- 7. Factors influencing soil adsorption and bioactivity of pesticides. | Semantic Scholar [semanticscholar.org]

- 8. libra.article2submit.com [libra.article2submit.com]

- 9. isws.illinois.edu [isws.illinois.edu]

- 10. This compound | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 14. cdc.gov [cdc.gov]

- 15. oecd.org [oecd.org]

- 16. researchgate.net [researchgate.net]

Photodegradation Kinetics of Bromoxynil Octanoate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation kinetics of Bromoxynil (B128292) octanoate (B1194180) in aqueous environments. Bromoxynil octanoate, a post-emergence herbicide, undergoes degradation in water through various pathways, with photodegradation being a significant contributor to its environmental fate. Understanding the kinetics of this process is crucial for environmental risk assessment and the development of effective water treatment strategies.

Core Concepts in Photodegradation

The degradation of a chemical compound by light is known as photodegradation or photolysis. The rate and extent of this process are governed by several factors, including the chemical structure of the compound, the intensity and wavelength of the light source, and the presence of other substances in the aqueous matrix. The efficiency of photodegradation is often quantified by the quantum yield (Φ), which represents the number of molecules degraded per photon absorbed.

Quantitative Data on Photodegradation Kinetics

The photodegradation of this compound in aqueous solutions has been the subject of scientific investigation. The key kinetic parameters are summarized in the table below. It is important to note that a primary degradation pathway for this compound in water is hydrolysis to its parent compound, bromoxynil phenol (B47542), particularly under alkaline conditions.[1][2] Photolysis then acts on both the parent ester and the resulting phenol.

| Parameter | Value | Conditions | Reference |

| This compound Photodegradation | |||

| Quantum Yield (Φ) | 0.060 moles/Einstein | pH 5 | [3] |

| Phototransformation Half-life (t½) | 3.43 days | Continuous irradiation with xenon arc lamp | [3] |

| Environmental Phototransformation Half-life (t½) | ~3.7 days | Calculated based on sunlight at 33°N latitude | [3] |

| Photolysis Half-life (t½) | 2 - 4.6 days | Aqueous solution | |

| This compound Hydrolysis | |||

| Hydrolysis Half-life (t½) | 34.1 days | pH 5 | |

| 11-11.5 days | pH 7 | ||

| 1.7-1.9 days | pH 9 | ||

| Bromoxynil Phenol Photodegradation | |||

| Photolysis Half-life (t½) | < 30 minutes | Wavelengths around 313 nm |

Experimental Protocols

A representative experimental protocol for determining the photodegradation kinetics of this compound in an aqueous solution is outlined below. This protocol is based on a study that determined the quantum yield and phototransformation half-life of the compound.

Objective: To determine the rate of phototransformation and quantum yield of [¹⁴C]-Bromoxynil octanoate in a sterile aqueous buffered solution under laboratory conditions.

Materials and Methods:

-

Test Substance: [phenyl-U-¹⁴C]this compound.

-

Aqueous Medium: Sterile 0.01M acetate (B1210297) buffer solution at pH 5.

-

Concentration: 0.113-0.115 mg/L.

-

Light Source: Continuously irradiated with a xenon arc lamp to simulate sunlight.

-

Temperature: 25°C.

-

Control: Dark control samples maintained under the same conditions without light exposure.

-

Sampling: Samples collected at various time intervals over 8.2 days.

-

Analytical Techniques:

-

Liquid Scintillation Counting (LSC): To quantify the total radioactivity.

-

High-Performance Liquid Chromatography (HPLC): To separate the parent compound from its degradation products.

-

Thin-Layer Chromatography (TLC): For further separation and identification of radioactive compounds.

-

Liquid Chromatography-Mass Spectrometry (LC/MS): To identify the chemical structure of the degradation products.

-

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for a photodegradation study of this compound.

Caption: Experimental workflow for photodegradation kinetics study.

Photodegradation Pathway

The primary degradation pathway of this compound in aqueous solutions involves initial hydrolysis to bromoxynil phenol, which then undergoes further photodegradation.

Caption: Photodegradation pathway of this compound.

Discussion of Degradation Products

The initial and most significant degradation step for this compound in water is the cleavage of the ester bond, yielding bromoxynil phenol and octanoic acid. This occurs through both hydrolysis and photolysis.

Following the formation of bromoxynil phenol, further photodegradation leads to a variety of products. The primary photoproducts of bromoxynil phenol include:

-

3,5-dibromo-4-hydroxybenzoic acid: Formed through the hydrolysis of the nitrile group.

-

3-bromo-4-hydroxybenzonitrile: Resulting from reductive debromination.

-

4-hydroxybenzonitrile: Formed by the loss of both bromine atoms.

The identification and quantification of these degradation products are essential for a complete understanding of the environmental impact of this compound.

Conclusion

The photodegradation of this compound in aqueous solutions is a complex process involving both direct photolysis of the ester and the subsequent degradation of its primary hydrolysis product, bromoxynil phenol. The kinetics of these reactions are influenced by environmental factors such as pH and light intensity. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working on the environmental fate and remediation of this herbicide. Further research into the direct photoproducts of the octanoate ester and the influence of various water matrix components would provide a more complete picture of its environmental behavior.

References

Bioaccumulation Potential of Bromoxynil Octanoate in Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil (B128292) octanoate (B1194180), a widely used herbicide, undergoes rapid transformation in aquatic environments, influencing its bioaccumulation potential in aquatic organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation of bromoxynil octanoate in aquatic life. It synthesizes available quantitative data on bioconcentration factors (BCF), details the experimental methodologies employed in key studies, and explores the molecular signaling pathways affected by this compound. While this compound has a high octanol-water partition coefficient (log Kow of 5.4), suggesting a potential for bioaccumulation, its rapid hydrolysis to the less lipophilic metabolite, bromoxynil phenol (B47542), significantly mitigates this risk. This guide aims to equip researchers, scientists, and professionals in drug development with the critical information necessary to assess the environmental fate and toxicological profile of this compound and similar compounds.

Introduction

This compound is a post-emergence herbicide used for the control of broadleaf weeds in various agricultural crops.[1] Its introduction into aquatic ecosystems can occur through spray drift, surface runoff, and soil erosion.[2] Understanding the bioaccumulation potential of this compound in aquatic organisms is crucial for assessing its ecological risk. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance in its tissues. This can occur through direct uptake from the water (bioconcentration) or through the consumption of contaminated food (biomagnification).

This guide focuses on the bioaccumulation potential of this compound, with a particular emphasis on its rapid biotransformation and the implications for its persistence and accumulation in aquatic food webs.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is often quantified using the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). The available data for this compound and its primary metabolite, bromoxynil, are summarized below.

| Chemical | Test Organism | Exposure Type | Parameter | Value | Reference |

| This compound | Lepomis macrochirus (Bluegill Sunfish) | Aqueous | BCF | 230 (whole fish) | |

| This compound | Oncorhynchus mykiss (Rainbow Trout) | Aqueous | BCFk | 38 (at 0.0010 mg/L) | A study following OECD Guideline 305 |

| This compound | Oncorhynchus mykiss (Rainbow Trout) | Aqueous | BCFk | 64 (at 0.010 mg/L) | A study following OECD Guideline 305 |